1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Beschreibung
This compound is a heterocyclic derivative featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 6 and a morpholin-4-yl ethanone moiety at position 3 via a sulfanyl linker. Its molecular formula is C₁₆H₁₆N₆O₂S (average mass: 356.4 g/mol), and it is structurally distinguished by the presence of morpholine, a six-membered oxygen- and nitrogen-containing ring, which often enhances solubility and bioavailability in pharmacological contexts .
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-16-19-18-14-2-1-13(20-22(14)16)12-3-5-17-6-4-12/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIPIEVSFDENRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, including cycloaddition and condensation reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has shown promising results as an anticancer agent. It is part of a class of triazole derivatives that have been evaluated for their inhibitory effects on various cancer cell lines:
- Inhibition of c-Met Kinase : Research indicates that compounds similar to 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one exhibit potent inhibition of the c-Met kinase, which is implicated in several cancers. For instance, derivatives have demonstrated IC50 values in the nanomolar range against c-Met kinase and significant tumor growth inhibition in xenograft models .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 22i | A549 | 0.83 | c-Met inhibition |
| 22i | MCF-7 | 0.15 | c-Met inhibition |
| 22i | HeLa | 2.85 | c-Met inhibition |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives containing the triazole moiety can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli:
- Broad-Spectrum Antibacterial Activity : Certain derivatives have been reported to possess MIC values comparable to standard antibiotics like gentamicin and ciprofloxacin . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance antibacterial efficacy .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria | MIC (μg/mL) | Comparison Antibiotic |
|---|---|---|---|
| 48g | S. aureus | 0.5 | Gentamicin |
| 50e | E. coli | 34.5 | Bismerthiazol |
Other Pharmacological Effects
Beyond anticancer and antimicrobial applications, the compound may also have potential in other therapeutic areas:
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one:
- Study on c-Met Inhibition : A study by Egile et al. reported a triazolopyridazine derivative that effectively inhibited MET kinase activity with IC50 values as low as 4.2 nmol/L against various mutants .
- Synthetic Pathways : Research has focused on optimizing synthetic pathways to enhance yields and biological activity of triazole derivatives .
- Biological Evaluation : A comprehensive evaluation involving MTT assays revealed significant antiproliferative activities against multiple cancer cell lines for several synthesized derivatives .
Wirkmechanismus
The mechanism of action of 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomerism in Pyridinyl Substituents
A key structural analog is 1-(4-morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone (ChemSpider ID: 4470015) . This compound differs only in the position of the pyridinyl substituent (2-pyridinyl vs. 4-pyridinyl in the target compound).
| Property | Target Compound | Pyridin-2-yl Analog |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₂S | C₁₆H₁₆N₆O₂S |
| Average Mass (g/mol) | 356.4 | 356.4 |
| Pyridinyl Position | 4-pyridinyl | 2-pyridinyl |
| ChemSpider ID | Not provided | 4470015 |
Implications :
- The pyridinyl position alters electronic and steric properties.
- Both compounds share identical molecular masses and functional groups, suggesting similar solubility and logP profiles.
Morpholine-Containing Triazolo Derivatives in Patents
Several patented compounds share structural motifs with the target molecule:
- (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol : This compound includes a morpholine-sulfonyl group and a fused pyrrolo-triazolopyrazine system. Unlike the target compound, its cyclopentanol ring and sulfonyl group may confer distinct pharmacokinetic properties (e.g., increased polarity).
- The thieno-pyrimidine core may offer greater metabolic stability compared to triazolopyridazine.
Key Differences :
- Core Heterocycle: Triazolopyridazine (target) vs. pyrrolo-triazolopyrazine (patent compound ) or thienopyrimidine (patent compound ).
- Substituents : The target compound lacks sulfonyl or piperazinyl groups present in patent analogs, which could reduce its metabolic clearance rate.
Biologische Aktivität
The compound 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one , often referred to as a morpholine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a morpholine ring, a pyridine moiety, and a triazolo-pyridazine structure. Its molecular formula is CHNOS, with a molecular weight of approximately 320.39 g/mol. The presence of multiple heterocycles contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives similar to the target compound exhibit significant antitumor properties. For instance, compounds with [1,2,4]triazolo[4,3-a]pyrazine structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results suggest that modifications in the triazolo-pyridazine framework can enhance anticancer potency .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit key kinases involved in cancer progression:
| Kinase | IC (nM) |
|---|---|
| c-Met | 48 |
| VEGFR-2 | 2600 |
These findings highlight the potential of this compound as a selective inhibitor of c-Met kinase, which plays a critical role in tumor growth and metastasis .
Mechanistic Studies
Mechanistic studies have demonstrated that compounds related to our target induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds were shown to arrest the cell cycle at the G0/G1 phase.
- Apoptosis Induction : Late apoptosis was verified through Annexin V-FITC/PI staining assays.
- Western Blot Analysis : Inhibition of c-Met signaling pathways was confirmed via Western blotting techniques.
These mechanisms suggest that the compound not only inhibits cell proliferation but also triggers programmed cell death in tumor cells .
Case Studies and Research Findings
Several research studies have focused on synthesizing and evaluating derivatives of morpholine-based compounds:
- Study on Triazolo-Pyridazine Derivatives : This study synthesized various derivatives and assessed their biological activities against A549 and MCF-7 cell lines, revealing several compounds with IC values below 1 µM .
- In Vivo Studies : Preliminary in vivo studies indicated that selected derivatives exhibit favorable pharmacokinetic profiles and reduced toxicity compared to existing chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
